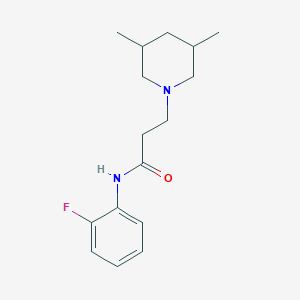![molecular formula C18H25BrN2O3 B248104 Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248104.png)
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-bromo-3-methylanilino group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The starting material, 4-bromo-3-methylaniline, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the intermediate 4-bromo-3-methylanilino compound.
Coupling with Piperidine Derivative: The anilino intermediate is then coupled with a piperidine derivative, such as ethyl 4-piperidinecarboxylate, under suitable reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromo-3-methylanilino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Research: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-[3-(4-chloro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Ethyl 1-[3-(4-fluoro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
Ethyl 1-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The methoxy group can alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H25BrN2O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-3-24-18(23)14-6-9-21(10-7-14)11-8-17(22)20-15-4-5-16(19)13(2)12-15/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,22) |
InChI Key |
KXZCIELTFRMJDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)


![3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248032.png)

![N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248037.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)

![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248041.png)
![Ethyl 4-[3-(2-fluoroanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248043.png)
![3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248044.png)
